5-Bromo-8-methoxyquinolin-7-amine
Description
Significance of Quinolines as Core Scaffolds in Synthetic Chemistry
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in the fields of medicinal and synthetic chemistry. nih.govnih.govresearchgate.net This "privileged scaffold" is a core component in numerous natural products, synthetic compounds, and marketed pharmaceuticals, demonstrating a vast array of biological activities. nih.govresearchgate.netbohrium.com The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to modulate its electronic and steric properties to achieve desired biological effects. orientjchem.org
Quinoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govnih.govbenthamdirect.com This broad utility has cemented the quinoline nucleus as a critical building block in drug discovery and development, encouraging continuous research into its synthesis and modification. researchgate.netorientjchem.org
Rationale for Investigating Poly-Substituted Quinoline Derivatives, with Specific Focus on 5-Bromo-8-methoxyquinolin-7-amine
The investigation into poly-substituted quinoline derivatives is driven by the need to expand the chemical space and refine the pharmacological profiles of these versatile scaffolds. researchgate.netorientjchem.org The introduction of multiple functional groups onto the quinoline core allows for the fine-tuning of a molecule's bioactivity, selectivity, and pharmacokinetic properties. orientjchem.org By strategically placing different substituents, researchers can design novel compounds with enhanced therapeutic potential and reduced side effects.
The compound This compound is a prime example of a poly-substituted quinoline derivative with significant research interest. The rationale for its investigation can be broken down by its constituent functional groups:
The Amine Group (-NH2) at position 7: This group can serve as a key synthetic handle for further derivatization and can also act as a hydrogen bond donor, which is often crucial for binding to biological targets.
The Methoxy (B1213986) Group (-OCH3) at position 8: The presence of this electron-donating group can influence the molecule's electronic properties and metabolic stability. Its position can also impact the basicity of the quinoline nitrogen.
The Bromo Group (-Br) at position 5: Halogen atoms, such as bromine, are known to increase lipophilicity, which can enhance membrane permeability. Furthermore, the bromine atom can serve as a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of further complexity and the synthesis of novel derivatives. researchgate.net
The specific arrangement of these three substituents on the quinoline ring creates a unique electronic and steric environment, making this compound a valuable intermediate for the synthesis of more complex molecules and a target for biological screening. A closely related compound, 5-amino-7-bromoquinolin-8-ol, has been synthesized as a precursor to sulfonate derivatives, highlighting the utility of this substitution pattern in developing new chemical entities. nih.gov
Overview of Advanced Methodologies in Quinoline Synthesis Relevant to this compound
The synthesis of the quinoline core has been a subject of study for over a century, leading to the development of numerous classical and modern synthetic methodologies. mdpi.comresearchgate.net The creation of a specifically substituted derivative like this compound would likely require a multi-step, regioselective approach, potentially leveraging both classical name reactions and modern catalytic methods.
Classical Synthesis Methods: Several well-established methods form the foundation of quinoline synthesis. researchgate.netnih.gov These reactions typically involve the condensation and cyclization of anilines with various carbonyl compounds. researchgate.netnih.gov
| Classical Reaction | Description |
| Skraup Synthesis | Involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. nih.gov |
| Doebner-von Miller Reaction | A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. nih.gov |
| Combes Synthesis | The condensation of anilines with β-diketones catalyzed by acid. iipseries.org |
| Friedländer Synthesis | The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, often catalyzed by acids or bases. iipseries.orgeurekaselect.com |
| Pfitzinger Reaction | Involves the reaction of isatin with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. nih.gov |
Advanced Synthetic Strategies: Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing and functionalizing the quinoline scaffold. mdpi.com These methods often offer greater control over regioselectivity and functional group tolerance.
Transition-Metal Catalysis: Palladium, copper, rhodium, and gold-catalyzed reactions have become powerful tools for quinoline synthesis. mdpi.comrsc.org These methods include C-H bond activation and oxidative annulation strategies, which allow for the direct formation of the quinoline ring from simpler precursors. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in classical quinoline syntheses, such as the Friedländer reaction. nih.gov
Ultrasound-Assisted Synthesis: Similar to microwave assistance, ultrasound irradiation provides an energy source that can enhance reaction rates and yields, offering a green chemistry approach. nih.gov
Multi-component Reactions: These reactions allow for the construction of complex poly-substituted quinolines in a single step from three or more starting materials, offering high atom economy. nih.gov
The synthesis of this compound would likely begin with a pre-functionalized aniline or quinoline. For instance, a plausible route could involve the nitration of a 5-bromo-8-methoxyquinoline (B186703) intermediate, followed by the reduction of the nitro group to an amine. A synthetic route for a similar compound, 5-Bromo-8-ethoxalylamino-7-nitroquinoline, has been reported starting from 5-Bromo-8-ethoxalylaminoquinoline, demonstrating the feasibility of introducing a nitro group at the 7-position which can then be reduced to the desired amine. prepchem.com
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-bromo-8-methoxyquinolin-7-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,12H2,1H3 |
InChI Key |
QNNYEZMNCGYSGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1N)Br)C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 8 Methoxyquinolin 7 Amine and Analogous Systems
Retrosynthetic Analysis of 5-Bromo-8-methoxyquinolin-7-amine
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the carbon-nitrogen and carbon-halogen bonds, as well as the formation of the quinoline (B57606) ring itself.
A logical retrosynthetic approach would first disconnect the amine group at the C7 position, leading to a 7-halo-5-bromo-8-methoxyquinoline intermediate. This transformation could be achieved through a nucleophilic aromatic substitution or a related amination reaction. Further deconstruction would involve the disconnection of the bromine atom at the C5 position, suggesting a bromination step on an 8-methoxyquinoline (B1362559) precursor. The methoxy (B1213986) group at C8 could be introduced via nucleophilic substitution on an 8-haloquinoline or by using a starting material already containing this functionality. Finally, the quinoline core can be disconnected using established synthetic methods, which will be discussed in the following sections. This leads back to simpler aniline (B41778) and carbonyl-containing precursors.
Conventional Synthetic Approaches to Quinoline and its Substituted Derivatives
Several classical methods have been developed for the synthesis of the quinoline ring system, each offering distinct advantages in terms of substituent patterns and functional group tolerance. organicreactions.orgiipseries.orgjptcp.comnih.gov
Friedländer Synthesis and its Adaptations for Quinoline Derivatives
The Friedländer synthesis is a widely used reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, to form a quinoline derivative. organicreactions.orgwikipedia.orgorganic-chemistry.orgjk-sci.com The reaction is typically catalyzed by an acid or a base. wikipedia.orgjk-sci.com
The mechanism can proceed through two primary pathways. In the first, an aldol (B89426) addition between the two carbonyl compounds is followed by cyclization and dehydration. Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-amino group and the carbonyl compound, followed by an intramolecular aldol-type condensation. wikipedia.org This method is highly versatile and has been adapted for the synthesis of a wide array of substituted quinolines. nih.gov
| Reaction | Reactants | Conditions | Products |
| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or base catalysis wikipedia.orgjk-sci.com | Substituted Quinolines |
Skraup and Doebner-von Miller Reactions for Quinoline Scaffolds
The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis that utilize anilines as starting materials. organicreactions.orgwikipedia.org The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene) to produce quinoline. iipseries.org The reaction is known for its harsh conditions.
The Doebner-von Miller reaction is a more general and arguably more synthetically useful modification that reacts anilines with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. iipseries.orgwikipedia.orgacs.org This method allows for the synthesis of a broader range of substituted quinolines. lookchem.com The mechanism is thought to involve the 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. acs.org
| Reaction | Reactants | Conditions | Products |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Harsh, acidic | Quinoline |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde/ketone | Acid catalysis wikipedia.orgacs.org | Substituted Quinolines |
Povarov Reaction and Multicomponent Strategies in Quinoline Synthesis
The Povarov reaction is a powerful multicomponent reaction (MCR) that combines an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. iipseries.orgnih.govbeilstein-journals.org MCRs are highly efficient as they allow for the construction of complex molecules in a single step, which is both time and resource-saving. rsc.org The Povarov reaction and its variations have become valuable tools in combinatorial chemistry and drug discovery for generating diverse quinoline libraries. beilstein-journals.orgnih.gov
| Reaction | Reactants | Products |
| Povarov Reaction | Aniline, Aldehyde, Activated alkene | Tetrahydroquinolines (oxidized to Quinolines) nih.govbeilstein-journals.org |
Conrad-Limpach-Knorr and Gould-Jacobs Methodologies for Quinolin-4-one Synthesis
The Conrad-Limpach-Knorr and Gould-Jacobs reactions are key methods for synthesizing quinolin-4-ones, which can be important precursors to other substituted quinolines. jptcp.comresearchgate.net The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.org Depending on the reaction conditions, this can lead to either 4-hydroxyquinolines or quinolin-4-ones.
The Gould-Jacobs reaction is another important method that starts with an aniline and an ethoxymethylenemalonic ester or a similar reagent. mdpi.com This reaction proceeds through a cyclization and subsequent hydrolysis and decarboxylation to yield a quinolin-4-one derivative. These quinolin-4-ones can then be further functionalized.
| Reaction | Reactants | Products |
| Conrad-Limpach-Knorr Synthesis | Aniline, β-ketoester | 4-Hydroxyquinolines or Quinolin-4-ones wikipedia.org |
| Gould-Jacobs Reaction | Aniline, Ethoxymethylenemalonic ester | Quinolin-4-ones mdpi.com |
Advanced Synthetic Strategies for Halogenated and Alkoxy/Amino-Substituted Quinolines
The synthesis of specifically substituted quinolines, such as those with halogen, alkoxy, and amino groups, often requires more advanced and tailored synthetic strategies.
The introduction of a bromine atom onto the quinoline ring can be achieved through electrophilic bromination. The position of bromination is directed by the existing substituents on the ring. For instance, the bromination of 8-methoxyquinoline has been shown to yield 5-bromo-8-methoxyquinoline (B186703) as the primary product. acgpubs.org
The introduction of an amino group can be accomplished through various methods. One common approach is the reduction of a corresponding nitro-substituted quinoline. Another method involves the nucleophilic aromatic substitution of a halogenated quinoline with an amine or ammonia (B1221849) source. For example, 6-amino-7-bromoquinoline-5,8-dione (B8093216) can be synthesized via nucleophilic substitution of 7-bromoquinoline-5,8-dione with amines.
The synthesis of alkoxy-substituted quinolines can be achieved by reacting a haloquinoline with an alkoxide, such as sodium methoxide (B1231860). This nucleophilic substitution reaction can be used to introduce a methoxy group onto the quinoline scaffold. For example, reacting 5,7-dibromoquinoline (B1595614) with sodium methoxide can produce a mixture of 5-bromo-7-methoxyquinoline (B1374806) and 7-bromo-5-methoxyquinoline (B1376925). google.com
Transition Metal-Catalyzed Functionalization of Quinoline Rings
Transition metal catalysis has emerged as a powerful tool for the C-H functionalization of quinoline rings, offering an efficient and atom-economical approach to introduce a variety of substituents. nih.govacs.orgscilit.com These methods often provide high regioselectivity, which can be a significant challenge in traditional synthetic routes. nih.gov
Palladium-Catalyzed Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation in Quinoline Systems
Palladium catalysts are highly effective in forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the quinoline framework. rsc.org These cross-coupling reactions are fundamental in the synthesis of complex quinoline derivatives. rsc.orgmit.edu
Palladium-catalyzed C-C bond formation, such as in Suzuki and similar cross-coupling reactions, has been instrumental in creating new quinoline fluorophores. rawdatalibrary.net For instance, a four-step synthesis utilizing a Suzuki coupling reaction has been developed to produce novel quinoline-based fluorescent molecules. rawdatalibrary.net The C2-arylation of quinoline N-oxides with unactivated benzene (B151609) has been achieved using a palladium catalyst, demonstrating the ability to functionalize specific positions on the quinoline ring. mdpi.com Another approach involves the palladium-catalyzed arylation of quinolines with aryl-bromides, which is applicable to a broad range of azines and azoles. mdpi.com
In the realm of C-N bond formation, palladium(II) complexes have been shown to react with hypervalent iodine reagents, leading to the insertion of a "NTs" (tosylimino) group into the Pd-C bond of palladacyclic complexes derived from benzo[h]quinoline (B1196314) and 8-ethylquinoline. researchgate.net This reaction provides a pathway to aminated quinoline derivatives. researchgate.net The choice of ligand is crucial for the success of these transformations, with bulky, monodentate phosphine (B1218219) ligands and bidentate ligands like Xantphos being particularly effective. mit.edu
Table 1: Examples of Palladium-Catalyzed Reactions in Quinoline Systems
| Reaction Type | Reactants | Catalyst System | Product | Reference |
| Suzuki Coupling | Quinoline derivative, boronic acid | Palladium catalyst | Aryl-substituted quinoline | rawdatalibrary.net |
| C2-Arylation | Quinoline N-oxide, unactivated benzene | Palladium catalyst | C2-arylated quinoline N-oxide | mdpi.com |
| Arylation | Quinoline, aryl-bromide | Pd(OAc)₂, ligand | Arylated quinoline | mdpi.com |
| Amination | Palladacyclic quinoline complex, PhINTs | Palladium(II) complex | Aminated quinoline derivative | researchgate.net |
Copper-Catalyzed Oxidative Annulation and C-H Activation in Quinoline Synthesis
Copper catalysis offers a cost-effective and environmentally benign alternative for the functionalization of quinolines. nih.gov Copper-catalyzed reactions often proceed via oxidative annulation or direct C-H activation pathways.
A notable example is the copper-catalyzed oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) (DCE), which serves as both a solvent and a vinyl equivalent to construct benzoquinolizinium salts. acs.orgnih.gov This method demonstrates an in-situ activation strategy for the quinoline C2-H bond. acs.orgnih.gov Furthermore, copper catalysts have been employed for the direct sulfoximination of quinoline-N-oxides and the C2-alkylation of quinoline N-oxides with tosylhydrazones. nih.gov In 2021, a copper-catalyzed oxidative dehydrogenative reaction between quinoline N-oxides and donor-acceptor cyclopropanes was reported, leading to the installation of a tertiary alkyl motif at the C2 position. acs.org
Copper(II)-catalyzed halogenation of quinolines at the C5 and C7 positions has been achieved using inexpensive sodium halides, proceeding through a single-electron-transfer process. rsc.org Additionally, copper-catalyzed oxidative cross-dehydrogenative coupling between N-arylglycine derivatives and olefins, utilizing K₂S₂O₈ as an oxidant, yields multifunctional quinoline dicarboxylates. mdpi.com
Table 2: Selected Copper-Catalyzed Reactions for Quinoline Functionalization
| Reaction Type | Reactants | Catalyst System | Product | Reference |
| Oxidative Annulation | Quinoline, 1,2-dichloroethane | Copper catalyst | Benzoquinolizinium salt | acs.orgnih.gov |
| Halogenation | Quinoline, Sodium halide (NaX) | Copper(II) catalyst | C5/C7-halogenated quinoline | rsc.org |
| Oxidative Coupling | N-arylglycine derivative, olefin | CuBr, K₂S₂O₈ | Quinoline dicarboxylate | mdpi.com |
| C2-Alkylation | Quinoline N-oxide, Donor-acceptor cyclopropane | Copper catalyst | C2-alkylated quinoline | acs.org |
Rhodium- and Cobalt-Catalyzed C-H Functionalization for Quinoline Derivatization
Rhodium and cobalt catalysts are particularly effective for the C-H functionalization of quinolines, enabling the formation of C-C, C-N, and C-halogen bonds. nih.gov These metals can catalyze reactions at various positions on the quinoline ring, often directed by a functional group. nih.govacs.org
Rhodium catalysts have been successfully used for the C2 alkylation of quinolines with alkenes and the C8 bromination of quinoline N-oxides with N-bromosuccinimide (NBS). nih.govmdpi.com A systematic study on the C-H bond activation of quinoline and its derivatives using a specific rhodium monohydride complex has been conducted, highlighting the potential of this catalyst for various functionalization reactions. nih.gov
Cobalt(III) and rhodium(III) catalysts have been shown to effect the regio- and stereoselective allylation of 8-methylquinoline (B175542) via sp³ C-H activation. snnu.edu.cn While both metals are effective, the Rh(III)-catalyzed system operates under milder conditions and provides good to excellent selectivity. snnu.edu.cn The development of high-valent cobalt catalysis has provided a powerful tool for organic synthesis, with reactivity comparable to analogous rhodium systems. tdx.cat
Silver-Promoted Oxidative Cascade Reactions in Quinoline Formation
Silver catalysts play a crucial role in promoting oxidative cascade reactions that lead to the formation of quinoline derivatives. mdpi.com These reactions often involve C-H activation and subsequent cyclization steps. acs.org
Silver acetate (B1210297) has been used to catalyze an oxidation cascade of N-aryl-3-alkylideneazetidines with carboxylic acids, yielding functionalized quinoline products. mdpi.com Silver trifluoroacetate (B77799) facilitates the coupling of anilines with alkenyl or alkynyl carbonyl compounds to synthesize quinolines. mdpi.com A silver-mediated tandem protocol involving the oxidative coupling and cyclization of N-arylimines and alkynes has also been developed for quinoline synthesis. acs.org In some cases, silver's role is to activate an alkyne moiety, promoting intramolecular nucleophilic attack to form key intermediates in the synthesis of fused heterocyclic systems. acs.org
Metal-Free Synthetic Protocols for Quinoline Derivatives
While transition metal catalysis is a dominant strategy, the development of metal-free synthetic methods for quinoline derivatives is gaining traction due to environmental and economic considerations. benthamdirect.comrsc.org These protocols often rely on radical-initiated cascade reactions or electrocatalysis. nih.govnih.gov
One such method involves the iodide-catalyzed functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines with 2-styrylanilines to form functionalized quinoline derivatives. nih.govacs.org This approach avoids the use of transition metals and offers good functional group tolerance. nih.govacs.org Another metal-free approach is the visible light-induced cascade sulfonylation/cyclization of N-(2-cyanophenyl)acrylamides to produce quinoline-2,4-diones. mdpi.com This reaction proceeds at room temperature without the need for a photocatalyst. mdpi.com
An electrocatalytic [4 + 2] annulation of cinnamyl 2-(phenylamino)-acetates or amides provides a mild and scalable route to lactone- or lactam-fused quinoline frameworks. nih.gov This method utilizes a catalytic amount of iodide salt and avoids the need for transition metals and chemical oxidants. nih.gov Additionally, a transition-metal-free, one-pot double C-H functionalization of quinolines with acylarylacetylenes and water has been reported, which proceeds in the presence of potassium hydroxide. rsc.org
Chemo- and Regioselective Bromination Strategies for Quinoline Cores
The introduction of bromine atoms onto the quinoline core is a key step in the synthesis of many important derivatives, including precursors to this compound. Achieving high chemo- and regioselectivity in these bromination reactions is crucial.
The bromination of 8-substituted quinolines has been studied extensively. For example, the monobromination of 8-methoxyquinoline with molecular bromine furnishes 5-bromo-8-methoxyquinoline as the sole product under specific conditions. acgpubs.org In contrast, the bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) can lead to a mixture of mono- and di-bromo derivatives. acgpubs.org A patent describes the synthesis of 7-bromo-5-methoxyquinoline from 3,5-dibromoaniline, which involves a Skraup condensation followed by reaction with sodium methoxide, leading to a mixture of 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline that can be separated by column chromatography. google.com
Metal-free methods for the regioselective halogenation of quinolines have also been developed. An operationally simple protocol for the C5-H halogenation of various 8-substituted quinolines utilizes trihaloisocyanuric acid as the halogen source. rsc.org This method exhibits excellent functional group tolerance and provides a complement to existing remote functionalization strategies. rsc.org The synthesis of highly brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline, has also been reported through regioselective bromination and subsequent reactions starting from 1,2,3,4-tetrahydroquinoline. nih.govnih.gov
Introduction of Methoxy and Amine Functionalities at Specific Quinoline Positions
The precise installation of methoxy and amine groups at the C-8 and C-7 positions, respectively, is a cornerstone in the synthesis of this compound. The strategic placement of these functionalities is often achieved through multi-step sequences that require careful control of reaction conditions to ensure high regioselectivity and yield.
A common strategy involves the use of a pre-existing hydroxyl group at the C-8 position, which can be converted to a methoxy group via Williamson ether synthesis. For instance, 8-hydroxyquinoline can be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The subsequent introduction of the amine group at the C-7 position is typically accomplished through a nitration-reduction sequence. Nitration of 8-methoxyquinoline, however, can lead to a mixture of isomers. To achieve regioselectivity, the directing effects of the existing substituents must be carefully considered.
Synthesis of Key Precursors and Intermediates for this compound
The successful synthesis of this compound is contingent upon the efficient preparation of key precursors and intermediates. These molecules provide the foundational scaffolds upon which the target compound is constructed through a series of carefully orchestrated chemical transformations.
Preparation of Halogenated Aniline Derivatives as Starting Materials
Halogenated aniline derivatives are pivotal starting materials in many quinoline syntheses, including the Skraup and Doebner-von Miller reactions. For the synthesis of this compound, a strategically halogenated and alkoxylated aniline can serve as a key building block. For example, an aniline derivative bearing a bromine atom and a methoxy group at specific positions can be cyclized to form the quinoline core with the desired substitution pattern already in place.
The preparation of these specialized anilines often involves electrophilic halogenation of a substituted aniline. The choice of halogenating agent and reaction conditions is critical to control the regioselectivity of the reaction. For instance, the bromination of anilines can be achieved using N-bromosuccinimide (NBS) or bromine in a suitable solvent. The amino group's directing effect, along with any other substituents on the aniline ring, will determine the position of bromination. In some cases, protection of the amine group, for example as an acetanilide, may be necessary to prevent side reactions and to achieve the desired regiochemical outcome.
Functionalization of Quinoline Ring Systems at C-5, C-7, and C-8 Positions
The targeted functionalization of the quinoline ring at the C-5, C-7, and C-8 positions is a critical aspect of the synthesis of this compound. Each position requires a specific chemical strategy to introduce the desired substituent.
Bromination at C-5: The introduction of a bromine atom at the C-5 position is typically achieved through electrophilic aromatic substitution. The reactivity of the quinoline ring towards bromination is influenced by the electronic nature of the existing substituents. Electron-donating groups can activate the ring, facilitating the reaction, while electron-withdrawing groups can deactivate it. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction conditions, such as the choice of solvent and temperature, are optimized to favor the formation of the 5-bromo isomer.
Amination at C-7: The amine group at the C-7 position is often introduced by the reduction of a nitro group. The quinoline core can be nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the substituents already present on the quinoline ring will determine the position of nitration. Once the 7-nitroquinoline (B188568) intermediate is obtained, it can be reduced to the corresponding 7-aminoquinoline. A variety of reducing agents can be employed for this transformation, including tin(II) chloride, iron in acetic acid, or catalytic hydrogenation over a palladium catalyst.
Methoxylation at C-8: The methoxy group at the C-8 position is commonly introduced by the O-methylation of an 8-hydroxyquinoline precursor. This Williamson ether synthesis is typically carried out using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate or sodium hydride. The 8-hydroxyquinoline starting material can be synthesized through various classical quinoline syntheses, such as the Skraup synthesis using 2-aminophenol (B121084) as a starting material.
Green Chemistry Approaches in the Synthesis of this compound Analogs
In line with the growing importance of sustainable chemical practices, the synthesis of quinoline derivatives has benefited from the application of green chemistry principles. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
Microwave-Assisted Synthesis in Quinoline Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of quinolines. The use of microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while simultaneously improving product yields and purities. This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and fewer side products compared to conventional heating methods. In the context of synthesizing quinoline analogs, microwave-assisted techniques have been successfully applied to key steps such as the Conrad-Limpach, Doebner-von Miller, and Friedländer reactions.
Nanocatalysis and Recyclable Catalytic Systems in Quinoline Derivatization
The development of novel synthetic methods for quinoline derivatives has increasingly turned towards nanocatalysis and the use of recyclable catalytic systems. acs.org These approaches address many drawbacks of traditional homogeneous catalysts, such as difficult recovery, high cost, and the generation of waste. acs.org Nanocatalysts offer unique advantages due to their high surface-area-to-volume ratio, which enhances catalytic activity and allows for milder reaction conditions, shorter reaction times, and improved product yields. acs.orgnanomaterchem.com
Heterogeneous nanocatalysts are particularly significant as they can be easily separated from the reaction mixture and reused multiple times without a substantial loss of efficacy, making the process more economical and environmentally friendly. rsc.org A variety of metal-based nanoparticles, including those of nickel, copper, iron, silver, and gold, have been successfully employed in quinoline synthesis, often through established reactions like the Friedländer annulation. acs.orgnih.gov
For instance, a nickel nanocatalyst synthesized using Aegle Marmelos Correa leaf extract has been effectively used in the solvent-free synthesis of polysubstituted quinolines via Friedländer annulation. nih.gov Similarly, silver nanoparticles immobilized on a magnetic silica (B1680970) support (Fe3O4@SiO2-Ag) have been designed as a highly efficient and recyclable catalyst for producing quinoline derivatives in water and ethanol (B145695). nanomaterchem.com This magnetic catalyst was successfully recovered and reused for six consecutive cycles with only a slight decrease in activity. nanomaterchem.com
Another innovative approach involves the use of coordination polymers as recyclable catalysts. A slice-layered Ni-containing coordination polymer (Ni-CIA) demonstrated high catalytic activity for synthesizing quinoline derivatives through a borrowing hydrogen strategy and could be reused at least five times. mdpi.comresearchgate.net Zeolites, such as Hβ zeolite, have also proven to be effective, reusable heterogeneous catalysts for the one-step synthesis of 2,4-disubstituted quinolines under solvent-free conditions. rsc.org The catalyst was reused up to five times without a significant drop in its catalytic efficiency. rsc.org
Interactive Table 1: Examples of Nanocatalysis and Recyclable Systems in Quinoline Synthesis
| Catalyst | Reactants | Conditions | Yield | Catalyst Recyclability | Reference |
|---|---|---|---|---|---|
| Nickel Nanoparticles | 2-Aminoaryl ketones, α-Methylene ketones | 60°C, 2h, Solvent-free | Good (68-96%) | Up to 4 cycles (24% activity loss) | nih.gov |
| Fe3O4@SiO2-Ag | Aldehyde, Amine, 1,3-Indanedione | 60°C, Water/Ethanol | High | 6 cycles with slight activity decrease | nanomaterchem.com |
| Ni-CIA Coordination Polymer | o-Aminobenzyl alcohol, Acetophenones | Cs2CO3, 1,4-dioxane, 130°C | Good to Excellent | At least 5 cycles | mdpi.comresearchgate.net |
| Hβ Zeolite | 2-Aminobenzophenones, Ketones | Solvent-free | High | Up to 5 cycles without significant loss | rsc.org |
| g-C3N4-CO-(CH2)3-SO3H | 2-Aminoaryl ketone, Acetyl acetone | 100°C, 4h, Solvent-free | High | Notable recyclability | nih.gov |
Solvent-Free and Water-Mediated Protocols for Sustainable Quinoline Synthesis
In alignment with the principles of green chemistry, significant efforts have been made to develop synthetic protocols that reduce or eliminate the use of hazardous organic solvents. ijpsjournal.comtandfonline.com Solvent-free reactions and the use of water as a reaction medium are at the forefront of these sustainable methodologies. acs.orgeurekalert.org These approaches not only minimize the environmental footprint but also often lead to simpler work-up procedures, reduced costs, and improved safety. researchgate.netresearchgate.net
Solvent-free, or solid-state, reactions can be promoted by thermal conditions, mechanical grinding, or microwave irradiation. ijpsjournal.com One effective method involves the use of caesium iodide as a catalyst for the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones under thermal, solvent-free conditions, yielding quinoline derivatives in short reaction times with high purity. researchgate.net Heterogeneous catalysts like Hβ zeolite are also highly effective under solvent-free conditions, providing a green and scalable approach to a broad range of 2,4-disubstituted quinolines. rsc.org Brønsted acids have also been used to catalyze the cyclization of N-alkyl anilines with alkenes or alkynes under metal- and solvent-free conditions, producing various quinoline derivatives in good to excellent yields. rsc.orgfao.org
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. eurekalert.orgtandfonline.com While organic reactants may have low solubility in water, reactions can be facilitated at the interface or by using phase-transfer catalysts or surfactants. eurekalert.org A green approach to the Friedländer synthesis has been developed using water as a mediator and potassium hydrogen sulfate (KHSO4) as a catalyst to prepare polysubstituted quinolines from o-amino aryl ketones and active methylene (B1212753) compounds in good yields. researchgate.net The use of greener solvents like ethanol and water is a cornerstone of eco-friendly synthesis for these compounds. researchgate.net These sustainable strategies are pivotal for the synthesis of complex heterocyclic systems, including frameworks analogous to this compound.
Interactive Table 2: Examples of Solvent-Free and Water-Mediated Quinoline Synthesis
| Catalyst / Conditions | Reactants | Solvent | Key Advantages | Yield | Reference |
|---|---|---|---|---|---|
| Caesium Iodide | 2-Aminoacetophenone, Dimedone | Solvent-free (100°C) | Clean reaction, simple methodology, short reaction time | 93% | researchgate.net |
| Hβ Zeolite | 2-Aminobenzophenone, Ketones | Solvent-free | Reusable catalyst, scalable, green approach | High | rsc.org |
| Brønsted Acid | N-alkyl anilines, Alkynes/Alkenes | Solvent-free | Metal-free, atom-efficient | Satisfactory to Excellent | rsc.orgfao.org |
| KHSO4 | o-Amino aryl ketones, Active methylene compounds | Water | Green solvent, good yields | Good | researchgate.net |
| Ammonium Acetate | Ferrocene carboxaldehyde, Dimedone, Ketone | Water (Microwave, 100°C) | Economical, short reaction time (10-15 min) | 75-93% | tandfonline.com |
Reactivity and Reaction Mechanisms of 5 Bromo 8 Methoxyquinolin 7 Amine
Electronic and Steric Influences of Substituents (Bromine, Methoxy (B1213986), Amine) on Quinoline (B57606) Reactivity
The quinoline nucleus, a fusion of a benzene (B151609) and a pyridine (B92270) ring, possesses a complex electronic landscape. The pyridine ring is generally electron-deficient, while the benzene ring is comparatively electron-rich. The substituents at the C-5, C-7, and C-8 positions in 5-Bromo-8-methoxyquinolin-7-amine further modify this inherent reactivity.
The bromine atom at C-5 is an electron-withdrawing group via induction due to its high electronegativity, which deactivates the benzene ring towards electrophilic substitution. However, it is also a moderately deactivating ortho, para-directing group in electrophilic aromatic substitution, a factor that is less significant in the already electron-poor quinoline system. Its primary electronic influence in this context is the polarization of the C-Br bond, making the carbon atom susceptible to nucleophilic attack or serving as a handle for cross-coupling reactions.
The methoxy group at C-8 is a strong electron-donating group through resonance, enriching the electron density of the benzene portion of the quinoline ring. This activating effect can, to some extent, counteract the deactivating effect of the bromine atom and the electron-deficient nature of the pyridine ring. Sterically, the methoxy group at C-8 can exert significant hindrance, potentially directing reactions away from the C-7 and C-8 positions. rsc.org
The collective electronic effects of these substituents create a nuanced reactivity profile. The electron-donating methoxy and amine groups increase the electron density on the benzene ring, while the electron-withdrawing bromine atom and the pyridine nitrogen decrease it. Steric hindrance from the methoxy group at C-8 can influence the approach of reagents to the C-7 position. rsc.org
| Substituent | Position | Electronic Effect | Steric Effect |
| Bromine | C-5 | Electron-withdrawing (inductive) | Moderate |
| Amine | C-7 | Electron-donating (resonance) | Moderate |
| Methoxy | C-8 | Electron-donating (resonance) | Significant |
Nucleophilic and Electrophilic Reactions Involving the Amine Functionality at C-7
The amine group at the C-7 position is a key site for various chemical transformations, participating in both nucleophilic and electrophilic reactions.
As a nucleophile, the lone pair of electrons on the nitrogen atom of the 7-amino group can readily attack electrophiles. This can include reactions such as acylation, alkylation, and sulfonylation to form the corresponding amides, secondary or tertiary amines, and sulfonamides. The reactivity of the amine can be influenced by the electronic environment of the quinoline ring. The electron-donating methoxy group at C-8 may enhance the nucleophilicity of the C-7 amine.
Conversely, the presence of the activating amino group makes the quinoline ring more susceptible to electrophilic aromatic substitution. However, the position of substitution will be directed by the combined influence of all substituents. Given the strong activating nature of the amino group, electrophilic attack might be directed to the C-6 position, which is ortho to the amine and para to the methoxy group.
Reactions at the Bromine Substituent: Cross-Coupling and Substitution Chemistry
The bromine atom at the C-5 position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The C-Br bond can be readily activated by a palladium catalyst to undergo cross-coupling with organoboron reagents, such as boronic acids or their esters. This reaction is a powerful tool for introducing new aryl, heteroaryl, or alkyl groups at the C-5 position. researchgate.netresearchgate.netorganic-chemistry.orgwikipedia.org The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst, ligand, base, and reaction conditions. organic-chemistry.orgwikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the bromoquinoline with an amine. nih.govresearchgate.netwikipedia.orgorganic-chemistry.org This provides a route to synthesize a diverse range of 5-aminoquinoline (B19350) derivatives. The choice of phosphine (B1218219) ligand is often crucial for the success of this transformation. wikipedia.org
Nucleophilic Aromatic Substitution (SNA_r): While less common for aryl bromides compared to chlorides or fluorides, nucleophilic aromatic substitution can occur at the C-5 position, particularly if the ring is sufficiently activated by electron-withdrawing groups. byjus.comwikipedia.orgkhanacademy.orgmasterorganicchemistry.com The presence of the electron-deficient pyridine ring and the inductive effect of the bromine itself contribute to making the C-5 position susceptible to attack by strong nucleophiles.
| Reaction | Reagents | Product |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 5-R-8-methoxyquinolin-7-amine |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | 5-(R₂N)-8-methoxyquinolin-7-amine |
| Nucleophilic Aromatic Substitution | Nu⁻ | 5-Nu-8-methoxyquinolin-7-amine |
Site-Specific Reactivity of the Methoxy Group and its Transformations
The methoxy group at C-8 is generally stable, but it can undergo specific transformations under certain reaction conditions.
O-Demethylation: The methyl group of the methoxy ether can be cleaved to reveal the corresponding 8-hydroxyquinoline (B1678124). This reaction is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. nih.govherts.ac.uk Selective demethylation in the presence of other sensitive functional groups can be challenging and may require carefully chosen reagents and conditions. google.com For instance, enzymatic O-demethylation has been observed in the metabolism of certain benzylisoquinoline alkaloids. semanticscholar.org
The reactivity of the methoxy group can also be influenced by neighboring groups. The adjacent amine at C-7 could potentially participate in or direct reactions at the C-8 position.
Reaction Pathways and Mechanistic Insights for Derivatization of this compound
The derivatization of this compound can proceed through multiple pathways, targeting the different functional groups present on the quinoline scaffold. The specific reaction pathway is determined by the choice of reagents and reaction conditions.
Mechanistic studies, both theoretical and experimental, provide valuable insights into the reactivity of substituted quinolines. rsc.orgnih.gov Density Functional Theory (DFT) calculations can be employed to predict the electron density at various positions of the ring, helping to rationalize the observed regioselectivity in chemical reactions. researchgate.netmdpi.com For instance, theoretical studies can help predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net
Experimental studies, such as kinetic analysis of reactions, can elucidate the role of catalysts and reaction intermediates. rsc.org For example, in palladium-catalyzed cross-coupling reactions, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The nature of the substituents on the quinoline ring can influence the rate of each of these steps.
In the context of this compound, a plausible derivatization strategy could involve a stepwise functionalization. For example, a Suzuki-Miyaura coupling could be performed at the C-5 position, followed by a reaction at the C-7 amino group. The order of these reactions would be critical to avoid undesired side reactions.
Applications As a Precursor in Advanced Chemical Synthesis
Utilization of 5-Bromo-8-methoxyquinolin-7-amine in the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of the amino and bromo substituents on the this compound core makes it a valuable starting material for the synthesis of more elaborate heterocyclic structures. These reactions often involve the strategic manipulation of these functional groups to build additional rings onto the quinoline (B57606) framework.
Formation of Fused Rings and Polycyclic Aromatic Compounds
The synthesis of fused heterocyclic systems is a prominent area where this compound can serve as a critical intermediate. The amino group at the 7-position provides a nucleophilic site for cyclization reactions, while the bromine atom at the 5-position can participate in various cross-coupling reactions to introduce new carbocyclic or heterocyclic rings.
Although direct examples of the use of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) are not extensively documented in publicly available literature, the principles of established synthetic routes for related quinoline derivatives can be extrapolated. For instance, the amino group can be transformed into other functional groups that are amenable to cyclization reactions, such as the Skraup synthesis or Friedländer annulation, to construct additional aromatic rings. Furthermore, the bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings, which are powerful tools for the formation of carbon-carbon bonds and the assembly of complex aromatic systems.
The general strategy for constructing fused rings often involves a multi-step sequence. For example, the amino group of a related 8-aminoquinoline (B160924) has been utilized to build fused pyrazolo[4,3-c]quinolin-4(5H)-ones. researchgate.net This suggests that the 7-amino group of the title compound could similarly be a key functionality for constructing novel fused heterocyclic systems.
Role in the Preparation of Specialized Organic Ligands and Coordination Complexes
The quinoline nucleus is a well-established chelating motif in coordination chemistry. The nitrogen atom of the quinoline ring and an adjacent functional group can coordinate to a metal center, forming stable complexes. The specific substitution pattern of this compound offers unique opportunities for the design of specialized organic ligands.
The 7-amino group can be readily derivatized to introduce various coordinating moieties. For instance, acylation of the amino group can lead to the formation of amidoquinoline ligands, which have shown a strong affinity for various metal ions. The electronic properties of the resulting ligand, and consequently the properties of the coordination complex, can be fine-tuned by the nature of the acyl group introduced. The presence of the methoxy (B1213986) group at the 8-position can also influence the coordination properties of the ligand through steric and electronic effects.
While specific research detailing the coordination complexes of this compound derivatives is limited, the broader class of 8-aminoquinoline derivatives has been extensively studied as ligands for various metals. These complexes have found applications in catalysis, sensing, and materials science.
Development of Chemical Probes and Tags through Derivatization
The development of fluorescent chemical probes for the detection of biologically and environmentally important species is a rapidly growing field. The quinoline scaffold is a common fluorophore, and its derivatives are frequently employed in the design of such probes.
The 7-amino group of this compound is a prime site for derivatization to create fluorescent probes. For example, it can be reacted with various signaling units or recognition moieties to generate turn-on or ratiometric fluorescent sensors. The bromine atom at the 5-position offers a site for further modification through cross-coupling reactions, allowing for the attachment of other functional groups that can modulate the photophysical properties of the molecule or introduce specific binding sites.
The general principle involves designing a molecule where the fluorescence is quenched in its free form and is restored or shifted upon binding to the target analyte. The amino group can act as a photoinduced electron transfer (PeT) quenching site, which can be suppressed upon protonation or coordination to a metal ion, leading to an enhancement in fluorescence.
Integration into Material Science Applications
The unique electronic and photophysical properties of quinoline derivatives make them attractive candidates for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers.
Although direct applications of this compound in material science are not well-documented, its structural features suggest potential utility. The quinoline core can be incorporated into polymer backbones or used as a pendant group to impart specific properties to the material. The bromo and amino functionalities provide handles for polymerization or for grafting onto other materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-8-methoxyquinolin-7-amine, and how do reaction conditions impact yield and purity?
- Methodology : Two primary approaches are documented:
-
Bromination-Amination Sequence : Bromination of a methoxyquinoline precursor (e.g., 8-methoxyquinolin-7-amine) using bromine or N-bromosuccinimide (NBS) in the presence of catalysts like AlCl₃ at 80°C, followed by purification via column chromatography (MeOH:DCM gradients) .
-
Modular Assembly : Coupling brominated intermediates (e.g., 5-bromo-7-azaindole derivatives) with methoxy-containing moieties under Suzuki-Miyaura or Buchwald-Hartwig conditions .
- Critical Factors : Solvent choice (THF vs. DMF), temperature control, and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) significantly affect yields (60–96%) and purity (>95% by HPLC).
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, methoxy at C8, amine at C7). Key signals include aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 253–255 for Br isotopes) .
- HPLC-PDA : Purity assessment using C18 columns (ACN:H₂O mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. How do the bromine and methoxy substituents influence the compound’s electronic properties and biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Bromine : Enhances electrophilicity, facilitating nucleophilic substitution reactions. It also increases lipophilicity, improving membrane permeability in cellular assays .
- Methoxy Group : Electron-donating effects stabilize the quinoline ring, reducing oxidative degradation. This group may enhance binding to hydrophobic pockets in target proteins (e.g., kinase inhibitors) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodology :
-
Purity Verification : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities (>98% purity required) .
-
Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in MIC (Minimum Inhibitory Concentration) measurements .
-
Control Experiments : Test metabolites or degradation products (e.g., demethylated or debrominated derivatives) to identify confounding factors .
Q. What strategies optimize the solubility and stability of this compound in physiological buffers for in vivo studies?
- Methodology :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- pH Adjustment : Stabilize the amine group by preparing buffered solutions (pH 7.4) with PBS or HEPES .
- Lyophilization : Prepare stable lyophilized powders for long-term storage at -20°C .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
